

solubility of cis-3-Aminocyclohexanecarboxylic acid in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	<i>cis-3-Aminocyclohexanecarboxylic acid</i>
Cat. No.:	B3029867

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **cis-3-Aminocyclohexanecarboxylic Acid**

Abstract

cis-3-Aminocyclohexanecarboxylic acid is a pivotal non-proteinogenic amino acid, serving as a critical building block in medicinal chemistry and peptide synthesis.^{[1][2]} Its utility in the development of novel therapeutics, including neurotransmitter analogs and peptide-based drugs, necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility.^{[3][4][5]} This guide provides a comprehensive technical overview of the solubility characteristics of **cis-3-aminocyclohexanecarboxylic acid**. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, presents authoritative, step-by-step protocols for its experimental determination, and contextualizes the application of this data within the pharmaceutical development landscape.

Physicochemical Profile and Structural Considerations

Understanding the solubility of a molecule begins with its fundamental properties. **cis-3-Aminocyclohexanecarboxylic acid** is a white crystalline solid.^{[3][6]} Its structure, featuring a cyclohexane ring with both an amino group and a carboxylic acid group in a cis configuration, dictates its behavior in different solvent systems.

The presence of both acidic (carboxylic acid) and basic (amino) functional groups means the molecule exists as a zwitterion at its isoelectric point (pI), possessing both a positive and a negative charge. This dipolar nature is the primary driver of its solubility in polar solvents.[\[4\]](#)[\[7\]](#)

Table 1: Physicochemical Properties of **cis-3-Aminocyclohexanecarboxylic Acid**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ NO ₂	[8]
Molecular Weight	143.18 g/mol	[8]
Appearance	White to off-white crystalline powder	[3] [4]
CAS Number	16636-51-4	[4] [6]

Theoretical Principles Governing Solubility

The solubility of **cis-3-Aminocyclohexanecarboxylic acid** is not a static value but is dynamically influenced by several factors. A predictive understanding of these factors is essential for rational solvent selection and process design.

The Role of Solvent Polarity

The fundamental principle of "like dissolves like" is central here. As a zwitterionic, polar molecule, **cis-3-Aminocyclohexanecarboxylic acid** exhibits its highest solubility in polar solvents capable of hydrogen bonding.[\[4\]](#)

- Polar Protic Solvents (e.g., Water, Alcohols): These are excellent solvents. Water, in particular, can solvate both the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups of the zwitterion through strong hydrogen bonds. Alcohols can also act as both hydrogen bond donors and acceptors, leading to good solubility.[\[6\]](#)[\[9\]](#)
- Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility is expected to be moderate. While these solvents have large dipole moments, they lack the ability to donate hydrogen bonds to stabilize the carboxylate anion effectively.

- Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be negligible. These solvents cannot overcome the strong intermolecular electrostatic and hydrogen-bonding forces within the crystal lattice of the amino acid.[10]

The Critical Influence of pH

For ionizable compounds, pH is arguably the most critical factor affecting aqueous solubility. [11] The solubility of an amino acid is lowest at its isoelectric point (pI), where the net charge is zero, and intermolecular electrostatic attractions are maximized, favoring the solid crystalline state.

- Acidic Conditions ($\text{pH} < \text{pI}$): The carboxylic acid group remains largely protonated (-COOH), while the amino group is fully protonated (-NH₃⁺). The molecule carries a net positive charge, forming a soluble cationic salt (e.g., with HCl, forming the hydrochloride salt). This significantly increases solubility.[12][13]
- Basic Conditions ($\text{pH} > \text{pI}$): The amino group is deprotonated (-NH₂), while the carboxylic acid group is fully deprotonated (-COO⁻). The molecule carries a net negative charge, forming a soluble anionic salt (e.g., with NaOH, forming the sodium salt). This also dramatically increases solubility.[9][12]

This pH-dependent behavior is foundational for purification strategies like crystallization, where pH can be adjusted to the pI to induce precipitation from a solution.

Qualitative Solubility Profile

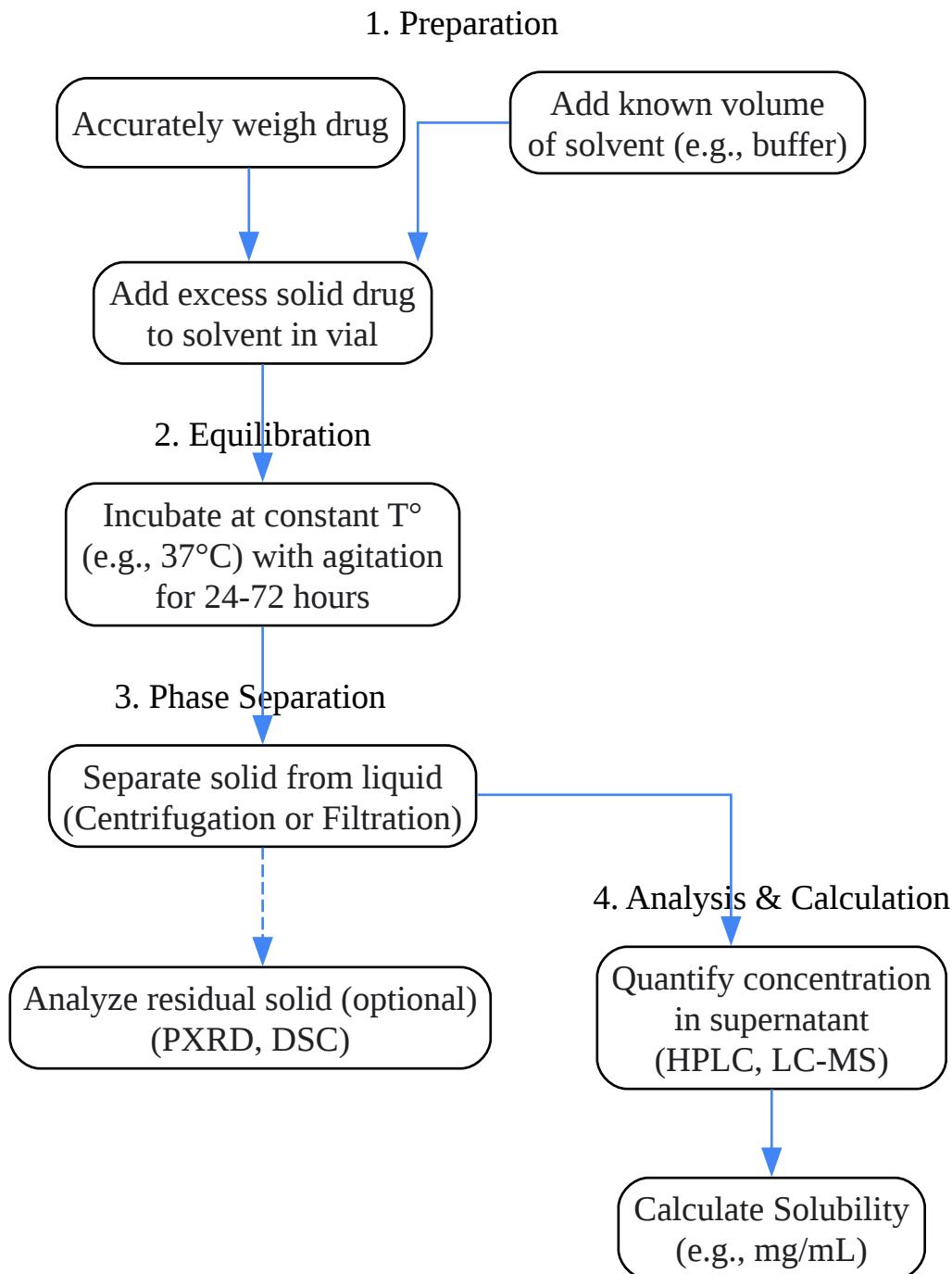
While precise, publicly available quantitative data is sparse, the compound is generally described in technical literature as follows:

Table 2: Qualitative Solubility of **cis-3-Aminocyclohexanecarboxylic Acid**

Solvent Class	Solvent Example	Observed Solubility	Source(s)
Polar Protic	Water	Soluble	[6]
Alcohols (e.g., Methanol, Ethanol)	Soluble	[6]	
Nonpolar Organic	(Not specified)	Insoluble (inferred)	[10]

Given the absence of a comprehensive public dataset, it is imperative for researchers to determine solubility empirically for their specific applications. The following sections provide authoritative protocols for this purpose.

Authoritative Protocols for Quantitative Solubility Determination


Accurate solubility data is the bedrock of successful process development and formulation. The choice of method depends on the desired outcome, be it thermodynamic equilibrium data for formulation or rapid screening across multiple conditions.

Method 1: The Equilibrium Shake-Flask Method (Gold Standard)

This method is considered the gold standard for determining thermodynamic equilibrium solubility, which is the most relevant value for biopharmaceutical classification and pre-formulation studies.[\[11\]](#)[\[14\]](#) It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound.

- Excess Solid: Ensures that the solution becomes and remains saturated throughout the experiment.
- Prolonged Equilibration (24-72h): Many compounds, especially those with stable crystal lattices, dissolve slowly. A long incubation time is necessary to ensure the system has reached true thermodynamic equilibrium, where the rate of dissolution equals the rate of recrystallization.[\[15\]](#)

- Constant Temperature (e.g., 37 ± 1 °C): Solubility is temperature-dependent. Maintaining a constant, physiologically relevant temperature is critical for biopharmaceutical applications. [\[16\]](#)
- Phase Separation (Filtration/Centrifugation): It is crucial to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium (e.g., by causing temperature changes and precipitation). Using pre-saturated filters can prevent loss of the solute due to adsorption.[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the Equilibrium Shake-Flask Method.

- Preparation of Solutions: Prepare all required buffers (e.g., pH 1.2, 4.5, 6.8 for BCS classification) and solvent systems.[\[17\]](#)

- Sample Preparation: Add an excess amount of **cis-3-Aminocyclohexanecarboxylic acid** to a series of vials (e.g., glass HPLC vials). The excess should be sufficient to be visible at the end of the experiment.[11]
- Solvent Addition: Add a precise volume of the chosen solvent or buffer to each vial.
- Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for general data, 37 °C for biopharmaceutical data). Agitate for a defined period, typically 24 to 72 hours.[15][18] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
- Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. Separate the supernatant containing the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF).[15]
- Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS.[18] A calibration curve must be prepared using standards of known concentrations.
- Solid Phase Analysis (Trustworthiness Check): As a self-validating step, the residual solid should be analyzed (e.g., by PXRD or DSC) to ensure that no phase transformation or salt conversion has occurred during the experiment.[15][19]
- Calculation: The equilibrium solubility is reported as the mean concentration from at least triplicate experiments, typically in units of mg/mL or µg/mL.

Method 2: The Polythermal Method

The polythermal method is a valuable alternative, particularly for understanding the temperature dependence of solubility. Instead of fixing the temperature and waiting for equilibrium, this method determines the specific temperature at which a suspension of known concentration becomes a clear, saturated solution upon heating.[19]

- Known Concentration: Unlike the shake-flask method, the experiment starts with a precise solid-to-solvent ratio.

- Controlled Heating Rate: A slow, controlled heating rate is used to ensure the system remains close to equilibrium and to accurately pinpoint the dissolution temperature.[19]
- Turbidity Detection: The transition from a turbid suspension to a clear solution marks the saturation temperature for that specific concentration. This can be detected visually or with in-situ turbidity probes.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the Polythermal Method.

- Preparation: Prepare a series of vials, each containing a precisely known mass of solute and solvent.
- Heating and Observation: Place the vials in a device that allows for controlled heating and observation (e.g., a Crystal16® instrument or a heated stage microscope).[19]
- Heating Program: Heat the samples at a slow, linear rate (e.g., 0.1-0.5 °C/min).
- Determination: Record the temperature at which the last solid particle dissolves for each sample. This temperature is the saturation temperature for that concentration.
- Data Plotting: Plotting concentration versus saturation temperature generates a solubility curve.

Application of Solubility Data in Drug Development

The experimentally determined solubility of **cis-3-aminocyclohexanecarboxylic acid** is not merely academic; it is actionable data that directly informs critical development decisions.

- Process Chemistry: Solubility data in various organic solvents and mixtures is essential for selecting appropriate systems for reaction, work-up, and, most importantly, purification by crystallization.

- Formulation Development: Aqueous pH-solubility profiles are fundamental. For oral dosage forms, solubility in the physiological pH range (1.2-6.8) determines its classification under the Biopharmaceutics Classification System (BCS).[16][20] A compound is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media across this pH range.[20] This classification dictates the regulatory path and the need for bioequivalence studies.
- Analytical Method Development: Knowledge of solubility is required to prepare stock solutions and calibration standards for analytical methods like HPLC and LC-MS.[15]

Conclusion

While qualitatively understood to be soluble in polar solvents, a comprehensive quantitative understanding of the solubility of **cis-3-aminocyclohexanecarboxylic acid** requires rigorous experimental determination. The zwitterionic nature of the molecule makes its solubility highly dependent on the pH and polarity of the medium. For researchers and drug developers, the application of standardized protocols, such as the equilibrium shake-flask method, is non-negotiable for generating the reliable and accurate data needed to guide synthesis, purification, and formulation. This guide provides the theoretical foundation and practical, self-validating methodologies to empower scientists to generate and confidently apply this critical physicochemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. cis-3-(Boc-amino)cyclohexanecarboxylic acid | 222530-33-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]
- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. microbenotes.com [microbenotes.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. chemscene.com [chemscene.com]
- 14. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. who.int [who.int]
- To cite this document: BenchChem. [solubility of cis-3-Aminocyclohexanecarboxylic acid in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029867#solubility-of-cis-3-aminocyclohexanecarboxylic-acid-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com